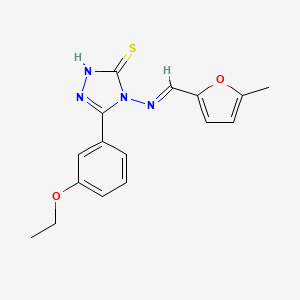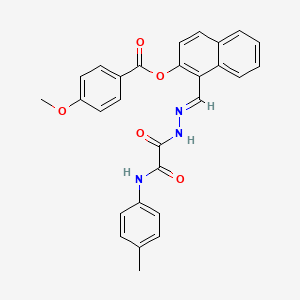![molecular formula C27H27N3O5 B12023916 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)
4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((E)-{2-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラゾノ}メチル)フェニル 4-プロポキシベンゾエートは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ヒドラゾンとエステル官能基の両方を備えた独自の構造を特徴としており、様々な化学反応や用途に適した汎用性の高い分子となっています。
準備方法
合成経路と反応条件
4-((E)-{2-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラゾノ}メチル)フェニル 4-プロポキシベンゾエートの合成は、通常、複数段階のプロセスを伴います。最初の段階では、多くの場合、酸性または塩基性条件下で、4-エチルアニリンと適切なオキソアセチル化合物を反応させることによって、ヒドラゾン中間体を生成します。この中間体は、次に4-プロポキシ安息香酸またはその誘導体と反応させて、最終的なエステル生成物を生成します。反応条件は異なる場合がありますが、一般的な溶媒にはエタノールまたはメタノールが含まれ、反応は通常、完全な転換を確実にするために高温で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器と自動合成装置を使用することで、生産プロセスの効率性と収率を向上させることができます。さらに、最終生成物の精製には、再結晶またはクロマトグラフィーなどの手法が用いられ、高純度が保証されます。
化学反応の分析
反応の種類
4-((E)-{2-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラゾノ}メチル)フェニル 4-プロポキシベンゾエートは、以下の様な様々な種類の化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
置換: エステルとヒドラゾン基は、多くの場合、ハロゲン化アルキルまたは酸塩化物などの試薬を用いて、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基存在下でのハロゲン化アルキルまたはピリジンなどの触媒存在下での酸塩化物。
主な生成物
これらの反応によって生成される主な生成物は、用いられる特定の条件と試薬によって異なります。例えば、酸化によって対応するカルボン酸が生成される場合がある一方、還元によってアルコールまたはアミンが生成される場合がある。
科学研究への応用
4-((E)-{2-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラゾノ}メチル)フェニル 4-プロポキシベンゾエートは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素研究における生化学的プローブまたは阻害剤としての可能性について調査されています。
医学: 抗炎症作用や抗癌作用を含む、潜在的な治療特性について研究されています。
産業: 新素材の開発や様々な工業化学品の原料として利用されています。
科学的研究の応用
4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
4-((E)-{2-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラゾノ}メチル)フェニル 4-プロポキシベンゾエートの作用機序は、特定の分子標的との相互作用を含みます。ヒドラゾン基は、酵素の活性部位と可逆的な共有結合を形成し、酵素の活性を阻害する可能性があります。さらに、エステル基は加水分解を受け、細胞経路と相互作用する可能性のある活性代謝物を放出する場合があります。
類似化合物との比較
類似化合物
アセト酢酸エチル: 求核置換反応で類似の反応性を示すより単純なエステル.
1-ベンジル 2-メチル (2S,4R)-4-((4-ブロモイソインドリン-2-カルボニル)オキシ)ピロリジン-1,2-ジカルボキシレート: 合成化学で応用されているもう1つの複雑なエステル.
独自性
4-((E)-{2-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラゾノ}メチル)フェニル 4-プロポキシベンゾエートは、様々な化学反応や用途のための汎用性の高いプラットフォームを提供する、ヒドラゾンとエステル官能基の組み合わせによってユニークです。その構造は、複数の修飾点を持つため、研究および産業の両方の設定において貴重な化合物となっています。
特性
分子式 |
C27H27N3O5 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H27N3O5/c1-3-17-34-23-15-9-21(10-16-23)27(33)35-24-13-7-20(8-14-24)18-28-30-26(32)25(31)29-22-11-5-19(4-2)6-12-22/h5-16,18H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-18+ |
InChIキー |
YPHTYPFMHHCYJW-MTDXEUNCSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)CC |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)

![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12023871.png)
![3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12023878.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023886.png)



